Candesartan Cilexetil

Beschreibung

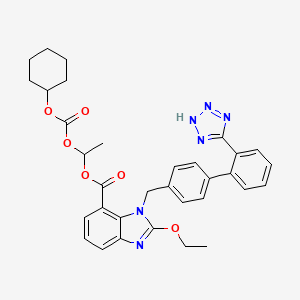

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N6O6/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOSNRCGJFBJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020239 | |

| Record name | Candesartan cilexetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145040-37-5 | |

| Record name | Candesartan cilexetil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145040-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Candesartan cilexetil [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145040375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Candesartan cilexetil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Candesartan cilexetil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Candesartan cilexetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1- {[2â??â?? (1H- tetrazol- 5-yl)biphenyl-4- yl]methyl}-1H- benzimidazole- 7- carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANDESARTAN CILEXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R85M2X0D68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Candesartan Cilexetil in Renal Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candesartan (B1668252) cilexetil, a prodrug that is rapidly and completely converted to its active form, candesartan, during gastrointestinal absorption, is a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB).[1] While its primary indication is the management of hypertension, candesartan has demonstrated significant renal protective effects, making it a cornerstone in the treatment of chronic kidney disease (CKD), particularly in patients with proteinuria.[1][2] This technical guide provides a comprehensive overview of the multifaceted mechanisms through which candesartan exerts its renoprotective actions, delving into both its well-established role as a modulator of the renin-angiotensin-aldosterone system (RAAS) and its more recently elucidated pleiotropic effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the molecular and cellular pathways influenced by candesartan, quantitative data from key studies, detailed experimental protocols, and visual representations of relevant signaling cascades.

Core Mechanism of Action: Angiotensin II Receptor Blockade

The primary and most well-understood mechanism of candesartan's renal protection lies in its potent and insurmountable antagonism of the AT1 receptor.[3]

The Renin-Angiotensin-Aldosterone System (RAAS) in Renal Pathophysiology

The RAAS is a critical regulator of blood pressure and fluid and electrolyte balance.[1] In the context of kidney disease, overactivation of the RAAS, leading to elevated levels of angiotensin II, contributes significantly to renal injury. Angiotensin II exerts its detrimental effects primarily through the AT1 receptor, leading to vasoconstriction of the efferent arterioles of the glomeruli, which increases intraglomerular pressure and induces hyperfiltration.[1][4] This sustained elevation in glomerular pressure damages the delicate glomerular filtration barrier, leading to proteinuria, a hallmark of CKD progression.[5] Furthermore, angiotensin II promotes inflammation, fibrosis, and oxidative stress in the kidneys.[6][7]

Candesartan's High-Affinity Binding to the AT1 Receptor

Candesartan is characterized by its slow dissociation from the AT1 receptor, resulting in a potent and long-lasting blockade.[3] This "insurmountable" antagonism effectively inhibits the downstream signaling cascades initiated by angiotensin II binding. By blocking the AT1 receptor, candesartan mitigates the harmful effects of angiotensin II on the kidneys.

Hemodynamic Effects: Reduction of Glomerular Pressure

By selectively blocking the AT1 receptor, candesartan leads to the relaxation of the efferent arterioles, which in turn reduces the hydraulic pressure within the glomeruli.[8] This reduction in intraglomerular pressure is a key factor in its renoprotective effect, as it alleviates the mechanical stress on the glomerular capillaries and podocytes.[4] Studies have shown that candesartan can reduce the filtration fraction, indicating a decrease in glomerular capillary pressure, even while maintaining the glomerular filtration rate (GFR).[5][8]

Anti-proteinuric Effects

One of the most significant clinical benefits of candesartan in nephrology is its ability to reduce proteinuria.[9][10][11][12] This effect is, in part, a direct consequence of the reduction in intraglomerular pressure. However, evidence suggests that the anti-proteinuric effects of candesartan may also be independent of its systemic blood pressure-lowering effects.[9][13] This suggests that candesartan's actions on the cellular components of the glomerulus also contribute to the restoration of the filtration barrier's integrity.

Beyond AT1 Receptor Blockade: Pleiotropic Renal Protective Effects

Emerging evidence has revealed that candesartan possesses renoprotective properties that extend beyond its primary function as an AT1 receptor antagonist. These "pleiotropic" effects are often observed at higher doses and contribute significantly to its overall therapeutic benefit.[14][15][16]

Anti-inflammatory Mechanisms

Chronic inflammation is a key driver of CKD progression. Candesartan has been shown to exert potent anti-inflammatory effects in the kidney through mechanisms that can be both dependent and independent of AT1 receptor blockade.[14][15][17]

-

Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. Studies have demonstrated that candesartan can suppress the activation of NF-κB in renal tubular epithelial cells, even in the absence of the AT1 receptor.[14][17] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

-

Reduction of Pro-inflammatory Cytokines and Chemokines: Candesartan treatment has been associated with a decrease in the expression of key pro-inflammatory and pro-fibrotic cytokines, such as transforming growth factor-beta (TGF-β) and interleukin-6 (IL-6).[13][15] It also reduces the expression of chemokines like monocyte chemoattractant protein-1 (MCP-1) and RANTES, which are involved in the recruitment of inflammatory cells to the kidney.[17][18]

Antioxidant Properties

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, is a major contributor to renal cell damage. Candesartan has been shown to possess direct antioxidant properties, independent of its AT1 receptor blocking activity.[14][15] It can reduce the generation of ROS in renal tubular epithelial cells, thereby protecting them from oxidative damage.[14]

Anti-fibrotic Effects

Renal fibrosis, the excessive accumulation of extracellular matrix, is the final common pathway of most progressive kidney diseases. Candesartan has demonstrated significant anti-fibrotic effects.[13][19]

-

Downregulation of Pro-fibrotic Factors: By inhibiting the signaling of angiotensin II and TGF-β, candesartan reduces the expression of potent pro-fibrotic factors.[13][20]

-

Attenuation of Extracellular Matrix Deposition: Candesartan treatment leads to a reduction in the synthesis and deposition of extracellular matrix components, such as type I and type III collagens, in the glomeruli and tubulointerstitium.[13]

Cellular and Molecular Targets in the Kidney

Candesartan's renoprotective effects are mediated through its actions on various cell types within the kidney.

Podocyte Protection and Preservation of the Glomerular Filtration Barrier

Podocytes are highly specialized cells that form a crucial component of the glomerular filtration barrier. Their injury and loss are central to the development of proteinuria and glomerulosclerosis. Candesartan helps to preserve podocyte structure and function by reducing the expression of TRPC6 channels, which are implicated in podocyte injury, and by maintaining the expression of essential slit diaphragm proteins like nephrin (B609532).

Effects on Mesangial and Tubular Epithelial Cells

Mesangial cells play a role in the pathogenesis of glomerulosclerosis, and tubular epithelial cells are key mediators of tubulointerstitial inflammation and fibrosis. Candesartan's anti-inflammatory and anti-fibrotic actions on these cells contribute significantly to its overall renal protective efficacy.[13][17]

Quantitative Data Summary

The following tables summarize quantitative data from key clinical and preclinical studies investigating the renal protective effects of Candesartan Cilexetil.

Table 1: Dose-Dependent Effects of Candesartan on Proteinuria

| Study Population | This compound Dose | Duration of Treatment | Mean Reduction in Proteinuria | Reference |

| Patients with Chronic Glomerulonephritis | 2 mg/day | 12 weeks | 11.3% | [9] |

| 4 mg/day | 12 weeks | 26.3% | [9] | |

| 8 mg/day | 12 weeks | 26.0% | [9] | |

| Patients with Proteinuric Renal Disease | 16 mg/day (control) | 30 weeks | - | [10][11] |

| 64 mg/day | 30 weeks | No significant reduction vs. 16 mg | [10] | |

| 128 mg/day | 30 weeks | >33% reduction vs. 16 mg | [10][11] | |

| Patients with Primary Glomerulonephritis | 8 mg/day | 8 weeks | 21.7% | [21] |

| 16 mg/day | 8 weeks | 37.7% | [21] | |

| 32 mg/day | 8 weeks | 44.8% | [21] |

Table 2: Effects of Candesartan on Renal Hemodynamics and Function

| Study Population | This compound Dose | Parameter | Effect | Reference |

| Hypertensive Patients | 16 mg/day for 6 weeks | Mean Arterial Pressure | -8 mm Hg | [8] |

| Renal Vascular Resistance | -0.03 mm Hg/mL min⁻¹ | [8] | ||

| Filtration Fraction | Reduced from 0.24 to 0.22 | [8] | ||

| Hypertensive Type 2 Diabetic Patients | 16 mg/day for 4 weeks | Glomerular Filtration Rate (GFR) | No significant change | [22][23] |

| Renal Transplant Patients | Up to 9 years of treatment | Serum Creatinine | No significant increase | [2] |

| Estimated GFR (eGFR) | No significant increase | [2] | ||

| Hypertensive Outpatients | >1 year of treatment (up to 12 mg/day) | eGFR in CKD stage 3 | Improved from 53.8 to 59.4 mL/min/1.73 m² over 3 years | [1] |

Table 3: Impact of Candesartan on Inflammatory and Fibrotic Markers

| Experimental Model | Candesartan Dose | Marker | Effect | Reference |

| Rats with Mesangioproliferative Nephritis | Not specified | Glomerular TGF-β protein | Reduced | [13] |

| Cortical TGF-β mRNA | Reduced | [13] | ||

| Cortical Type I and III Collagen mRNA | Reduced | [13] | ||

| 5/6 Nephrectomized Rats | 1 mg/kg/day for 16 weeks | Glomerular TGF-β1 expression | Significantly inhibited | [19] |

| Interstitial Fibrosis | Significantly inhibited | [19] | ||

| Obese Zucker Rats | 23.5 mg/kg/day in diet for 14 weeks | Renal IL-1β | Normalized | [24] |

| Renal MCP-1 | Normalized | [24] | ||

| Renal Cortical Collagen | Reduced | [24] | ||

| Human Renal Tubular Epithelial Cells | 10⁻⁵ M | TNF-α-induced TGF-β expression | Significantly suppressed | [15][25] |

| TNF-α-induced IL-6 expression | Significantly suppressed | [15][25] | ||

| LPS-induced MCP-1 release | Reduced | [17] | ||

| LPS-induced RANTES release | Reduced | [17] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to investigate the renal protective mechanisms of candesartan.

Measurement of NF-κB Activation in Renal Tubular Epithelial Cells

Method: Western Blot for Phosphorylated NF-κB p65 Subunit

-

Cell Culture and Treatment: Human kidney proximal tubular epithelial cells (HKCs) are cultured to confluence. Cells are then pre-treated with various concentrations of candesartan for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for a defined period (e.g., 30 minutes).[17][26]

-

Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the NF-κB p65 subunit (e.g., anti-phospho-p65 at Ser536). A primary antibody against total p65 or a housekeeping protein (e.g., β-actin) is used as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software, and the level of phosphorylated p65 is normalized to the total p65 or the loading control.

Assessment of Oxidative Stress in Renal Tissue

Method: Dihydroethidium (DHE) Staining for Superoxide (B77818) Anion Detection

-

Tissue Preparation: Freshly harvested kidney tissue is embedded in optimal cutting temperature (OCT) compound and snap-frozen. Cryosections (e.g., 10 µm thick) are prepared.

-

DHE Staining: The cryosections are incubated with DHE solution (e.g., 2 µM in PBS) in a light-protected, humidified chamber at 37°C for a specified time (e.g., 30 minutes). DHE is oxidized by superoxide anions to ethidium, which intercalates with DNA and fluoresces red.

-

Washing: The sections are washed with PBS to remove excess DHE.

-

Mounting and Imaging: The sections are mounted with an anti-fade mounting medium and imaged using a fluorescence microscope with the appropriate filter set for red fluorescence.

-

Quantification: The fluorescence intensity is quantified in specific regions of interest (e.g., glomeruli, tubules) using image analysis software. The results are often expressed as the mean fluorescence intensity per unit area.[27][28]

Quantification of Renal Fibrosis

Method: Picrosirius Red Staining with Polarized Light Microscopy

-

Tissue Preparation and Staining: Paraffin-embedded kidney sections (e.g., 4 µm thick) are deparaffinized and rehydrated. The sections are then stained with a Picrosirius red solution for a specified time (e.g., 1 hour).

-

Washing and Dehydration: The sections are washed, dehydrated through a graded series of ethanol, and cleared in xylene.

-

Mounting and Imaging: The sections are mounted with a resinous mounting medium. Images are captured using a light microscope equipped with a polarizing filter. Under polarized light, collagen fibers appear bright red or yellow against a dark background.

-

Quantification: The images are analyzed using image analysis software. The fibrotic area is quantified by setting a color threshold to select the red/yellow pixels corresponding to collagen fibers. The fibrotic area is then expressed as a percentage of the total tissue area in the field of view.[3][7][29]

Immunofluorescence Staining for Nephrin in Glomeruli

Method: Indirect Immunofluorescence on Frozen Kidney Sections

-

Tissue Preparation: Freshly harvested kidney tissue is embedded in OCT and snap-frozen. Cryosections (e.g., 5 µm thick) are prepared and mounted on charged slides.

-

Fixation and Permeabilization: The sections are fixed (e.g., with cold acetone (B3395972) or paraformaldehyde) and then permeabilized (e.g., with Triton X-100) to allow antibody access to intracellular antigens.

-

Blocking: The sections are incubated with a blocking solution (e.g., normal goat serum in PBS) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody specific for nephrin (e.g., rabbit anti-nephrin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488) in the dark.

-

Counterstaining and Mounting: The sections may be counterstained with a nuclear stain (e.g., DAPI) and are then mounted with an anti-fade mounting medium.

-

Imaging: The sections are visualized using a fluorescence or confocal microscope. The characteristic "linear" or "tram-track" staining pattern of nephrin along the glomerular capillary loops is observed.[30][31][32][33][34]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to candesartan's renal protective actions.

References

- 1. researchgate.net [researchgate.net]

- 2. Long-term renoprotective effect of candesartan in renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A practical new way to measure kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Effects of candesartan on glomerular hemodynamics and permselectivity in patients with favorable renal allograft function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Additional antiproteinuric effect of ultrahigh dose candesartan: a double-blind, randomized, prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Antiproteinuric effect of this compound in patients with chronic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Supramaximal Dose of Candesartan in Proteinuric Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hypertension drug dramatically reduces proteinuria in kidney disease patients | EurekAlert! [eurekalert.org]

- 12. Low-dose this compound prevents early kidney damage in type 2 diabetic patients with mildly elevated blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Candesartan prevents the progression of mesangioproliferative nephritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Candesartan suppresses chronic renal inflammation by a novel antioxidant action independent of AT1R blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Candesartan inhibits inflammation through an angiotensin II type 1 receptor independent way in human embryonic kidney epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. Candesartan inhibits LPS-induced expression increase of toll-like receptor 4 and downstream inflammatory factors likely via angiotensin II type 1 receptor independent pathway in human renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Effect of this compound (TCV-116) in rats with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Candesartan ameliorates arsenic-induced hypertensive vascular remodeling by regularizing angiotensin II and TGF-beta signaling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. P-169: Positive simultaneous effect of candesartan dose up-titration on proteinuria and blood pressure - ProQuest [proquest.com]

- 22. Autoregulated glomerular filtration rate during candesartan treatment in hypertensive type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. epistemonikos.org [epistemonikos.org]

- 24. The effect of chronic candesartan therapy on the metabolic profile and renal tissue cytokine levels in the obese Zucker rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scielo.br [scielo.br]

- 26. researchgate.net [researchgate.net]

- 27. Oxidative Stress in the Pathophysiology of Kidney Disease: Implications for Noninvasive Monitoring and Identification of Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Improving quantification of renal fibrosis using Deep-DUET - PMC [pmc.ncbi.nlm.nih.gov]

- 30. JCI - Neph1 and nephrin interaction in the slit diaphragm is an important determinant of glomerular permeability [jci.org]

- 31. Nephrin is necessary for podocyte recovery following injury in an adult mature glomerulus - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Immunofluorescence Use and Techniques in Glomerular Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

Preclinical Pharmacology of Candesartan Cilexetil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of candesartan (B1668252) cilexetil, an angiotensin II receptor blocker (ARB) widely used in the management of hypertension and heart failure. The document delves into its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area.

Mechanism of Action

Candesartan cilexetil is an inactive prodrug that is rapidly and completely hydrolyzed to its active metabolite, candesartan, during absorption from the gastrointestinal tract.[1][2] Candesartan is a potent, long-acting, and selective antagonist of the angiotensin II type 1 (AT1) receptor.[2]

Angiotensin II is the primary pressor agent of the renin-angiotensin-aldosterone system (RAAS), exerting its effects through vasoconstriction, stimulation of aldosterone (B195564) synthesis and release, cardiac stimulation, and renal sodium reabsorption.[3] Candesartan selectively blocks the binding of angiotensin II to the AT1 receptor in various tissues, including vascular smooth muscle and the adrenal gland, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II.[3][4] This action is independent of the pathways for angiotensin II synthesis.[3]

The binding of candesartan to the AT1 receptor is characterized as insurmountable, meaning it binds tightly and dissociates slowly.[1][2] This tight binding contributes to its long-lasting antihypertensive effect.[1][5] By blocking the AT1 receptor, candesartan leads to a dose-dependent increase in plasma renin activity and angiotensin II concentrations as a result of the loss of negative feedback.[3][6] However, the circulating angiotensin II is unable to overcome the antihypertensive effect of candesartan.[3] The unopposed stimulation of angiotensin II type 2 (AT2) receptors may contribute to the overall effects of candesartan, as AT2 receptor activation is associated with vasodilation and growth inhibition.[6]

Signaling Pathway of Candesartan's Action

Pharmacokinetics

The pharmacokinetic profile of candesartan has been extensively studied in preclinical species, primarily in rats and dogs.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration of this compound, the prodrug is completely hydrolyzed to the active drug, candesartan, during absorption in the small intestine.[7][8] No unchanged prodrug is detected in the plasma.[7][8]

In rats, the peak plasma concentration (Cmax) of candesartan is reached at approximately 2.3 hours (Tmax), with a bioavailability of about 28%.[7][8] The apparent half-life (t1/2) is around 3.8 hours.[7][8] In dogs, the Tmax is about 1.3 hours, with a lower bioavailability of 5%.[7][8] The half-life in dogs is approximately 4.3 hours.[7][8]

Candesartan is widely distributed to various tissues, including the target tissues of blood vessels.[7] The elimination of candesartan from blood vessels is slower than from plasma, which may contribute to its sustained antihypertensive effect.[7] Metabolism of candesartan is minor and involves O-deethylation to an inactive metabolite.[3] The primary route of elimination is through biliary excretion into the feces, with a smaller portion excreted in the urine.[3][7] Repeated oral dosing in rats for 14 days did not show significant accumulation of the drug.[7]

Quantitative Pharmacokinetic Parameters

| Parameter | Rat | Dog | Reference |

| Bioavailability (%) | 28 | 5 | [7][8] |

| Tmax (h) | 2.3 | 1.3 | [7][8] |

| Cmax (µg/mL) | 0.280 (at 1 mg/kg) | 0.012 (at 1 mg/kg) | [7][8] |

| t1/2 (h) | 3.8 | 4.3 | [7][8] |

Pharmacodynamics

The pharmacodynamic effects of this compound have been demonstrated in various in vitro and in vivo preclinical models.

In Vitro Studies

In vitro studies have confirmed that candesartan is a potent and insurmountable antagonist of the AT1 receptor.[1][2] It exhibits high binding affinity for the AT1 receptor, being approximately 80-fold more potent than losartan (B1675146) and 10-fold more potent than EXP 3174, the active metabolite of losartan.[9] The dissociation of candesartan from the AT1 receptor is very slow, which is consistent with its insurmountable antagonism and long duration of action.[5]

| Parameter | Value | Species/System | Reference |

| pKi for AT1 Receptor | 8.61 ± 0.21 | COS-7 cells expressing wild-type AT1 receptor | [10][11] |

| Dissociation t1/2 | 66 min | Bovine adrenal cortical membrane | [5] |

| Kd | 51 ± 8 pM | CHO-AT1 cells | [12] |

In Vivo Studies

This compound has demonstrated significant antihypertensive effects in several animal models of hypertension, including spontaneously hypertensive rats (SHR), 2-kidney-1-clip (2K1C) renal hypertensive rats, and 1-kidney-1-clip (1K1C) renal hypertensive rats.[6][13] It produces a slow-onset, long-lasting reduction in blood pressure at doses ranging from 0.1 to 10 mg/kg, without a rebound effect upon withdrawal.[6] In SHR, a single oral dose of 0.3 mg/kg of this compound reduced maximal blood pressure by about 25 mmHg, with the effect lasting for more than a week.[5]

Beyond its blood pressure-lowering effects, this compound has been shown to provide end-organ protection. In preclinical studies, it has been shown to:

-

Prevent and cause regression of left ventricular hypertrophy and cardiac fibrosis.[6][14]

-

Protect the heart against ischemia-reperfusion injury.[6]

-

Reduce proteinuria and albuminuria in models of renal dysfunction.[6]

-

Inhibit histopathological renal changes and control the renal expression of TGF-beta1 and collagen.[6]

-

Markedly attenuate the incidence of stroke in stroke-prone SHR, even at low doses with minimal blood pressure-lowering effects.[2][6]

| Animal Model | Dose | Effect | Reference |

| Spontaneously Hypertensive Rats (SHR) | 1 mg/kg/day (2 weeks) | Increased plasma renin, AI, and AII; reduced plasma aldosterone. | [13] |

| 2-Kidney, 1-Clip Renal Hypertensive Dogs | 0.3 mg/kg (p.o.) | Reduced blood pressure by 25 mmHg. | [15] |

| DOCA-salt Hypertensive Rats | N/A | Candesartan decreased collagen I mRNA and collagen deposition. | [16] |

Experimental Protocols

Experimental Workflow for Preclinical Evaluation

AT1 Receptor Binding Assay (Radioligand Competition Assay)

This protocol is adapted from studies assessing the binding affinity of ARBs to the AT1 receptor.[4][10][11]

Objective: To determine the binding affinity (Ki) of candesartan for the angiotensin II type 1 (AT1) receptor.

Materials:

-

Membrane preparations from cells expressing the AT1 receptor (e.g., rat liver membranes, COS-7 cells transfected with the AT1 receptor).[4][11]

-

Radioligand: [³H]-Angiotensin II or ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II.[4][11]

-

Candesartan (unlabeled).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a final volume of 250 µL, incubate the receptor membrane preparation (10-50 µg protein) with a fixed concentration of the radioligand and varying concentrations of unlabeled candesartan.

-

Incubate for 60-120 minutes at room temperature to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of candesartan that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol is a general guide based on preclinical studies of antihypertensive agents.[17][18][19]

Objective: To evaluate the antihypertensive effect of this compound in a genetic model of hypertension.

Animals:

-

Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.

-

Age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

Procedure:

-

Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

-

Blood Pressure Measurement:

-

Non-invasive method (Tail-cuff): Acclimatize the rats to the restrainer and tail-cuff apparatus for several days before the experiment. Measure systolic blood pressure and heart rate using a computerized tail-cuff system.

-

Invasive method (Telemetry): For continuous and more accurate measurements, surgically implant a telemetry transmitter with a catheter in the abdominal aorta. Allow the animals to recover for at least one week before starting the experiment.

-

-

Drug Administration: Administer this compound (e.g., 0.1, 1, 10 mg/kg) or vehicle orally by gavage once daily for the duration of the study (e.g., 2-4 weeks).

-

Data Collection: Measure blood pressure and heart rate at regular intervals (e.g., daily or weekly) at a consistent time of day.

-

Data Analysis: Compare the changes in blood pressure and heart rate between the candesartan-treated groups and the vehicle-treated control group.

Assessment of Cardiac Hypertrophy

This protocol outlines the steps for evaluating the effect of this compound on cardiac hypertrophy in a pressure-overload model.[20][21][22]

Model:

-

Abdominal Aortic Constriction (AAC) in rats: Surgically constrict the abdominal aorta to induce pressure overload and subsequent cardiac hypertrophy.

Procedure:

-

Induction of Hypertrophy: Perform AAC surgery on anesthetized rats. A sham operation (without aortic constriction) should be performed on the control group.

-

Drug Treatment: Begin oral administration of this compound or vehicle daily, starting at a specified time post-surgery (e.g., 1 week).

-

Echocardiography: At the end of the treatment period, perform echocardiography on anesthetized rats to assess cardiac function and dimensions (e.g., left ventricular wall thickness, internal diameter).

-

Tissue Collection: Euthanize the animals and excise the hearts. Separate the atria, right ventricle, and left ventricle (including the septum) and weigh them.

-

Histopathological Analysis:

-

Fix a portion of the left ventricle in 10% neutral buffered formalin.

-

Embed the tissue in paraffin (B1166041) and cut 5 µm sections.

-

Stain the sections with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size and Masson's trichrome to evaluate fibrosis.

-

Quantify cardiomyocyte cross-sectional area and the extent of fibrosis using image analysis software.

-

-

Data Analysis: Compare the heart weight-to-body weight ratio, echocardiographic parameters, cardiomyocyte size, and fibrosis between the treated and control groups.

Quantification of Candesartan in Plasma by LC-MS/MS

This protocol provides a general method for the bioanalysis of candesartan in plasma.[1][2]

Objective: To determine the concentration of candesartan in plasma samples from pharmacokinetic studies.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

C18 reversed-phase column.

-

Mobile phase (e.g., a mixture of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer).

-

Internal standard (e.g., candesartan-d4).

-

Plasma samples.

-

Protein precipitation or solid-phase extraction (SPE) materials.

Procedure:

-

Sample Preparation:

-

Protein Precipitation: To a plasma sample (e.g., 100 µL), add the internal standard and a protein precipitating agent (e.g., acetonitrile). Vortex and centrifuge to pellet the proteins. Transfer the supernatant for analysis.

-

Solid-Phase Extraction (SPE): Condition an SPE cartridge. Load the plasma sample (pre-treated with internal standard). Wash the cartridge to remove interferences. Elute candesartan and the internal standard with an appropriate solvent.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate candesartan and the internal standard on the C18 column using an isocratic or gradient mobile phase.

-

Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for candesartan and the internal standard.

-

-

Quantification:

-

Construct a calibration curve by analyzing plasma samples spiked with known concentrations of candesartan.

-

Determine the concentration of candesartan in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

This technical guide provides a foundational understanding of the preclinical pharmacology of this compound. The detailed information on its mechanism of action, pharmacokinetic and pharmacodynamic profiles, along with the experimental protocols, serves as a valuable resource for researchers and professionals in the field of cardiovascular drug development.

References

- 1. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmascholars.com [pharmascholars.com]

- 3. Characterization of the Langendorff Perfused Isolated Mouse Heart Model of Global Ischemia-Reperfusion Injury: Impact of Ischemia and Reperfusion Length on Infarct Size and LDH Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous Determination of Candesartan and Hydrochlorothiazide in Human Plasma by HPLC-MS/MS | Karnakova | Drug development & registration [pharmjournal.ru]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Disposition of the new angiotensin II receptor antagonist this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding of the antagonist [3H]candesartan to angiotensin II AT1 receptor-transfected [correction of tranfected] Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of blood pressure in rats: Invasive or noninvasive methods? | Semantic Scholar [semanticscholar.org]

- 14. 2.2.1. Ischemia/Reperfusion on Langendorff Isolated and Perfused Heart [bio-protocol.org]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hyperresponsivitiy of spontaneously hypertensive rat to indirect measurement of blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ajms.alameenmedical.org [ajms.alameenmedical.org]

- 20. Changes in cardiac structure and function in a modified rat model of myocardial hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Spontaneous Cardiac Hypertrophy in a Crl:CD(SD) Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

The Discovery and Synthesis of Candesartan Cilexetil: A Technical Guide

An in-depth exploration of the development, mechanism, and synthesis of a leading angiotensin II receptor blocker for researchers, scientists, and drug development professionals.

Candesartan (B1668252) cilexetil, a potent and selective angiotensin II receptor blocker (ARB), stands as a cornerstone in the management of hypertension and heart failure. This technical guide provides a comprehensive overview of its discovery, intricate synthesis, and pharmacological profile, tailored for professionals in the field of drug development and research.

Discovery and Development

The journey of candesartan began with the identification of the compound TCV-116 by Japanese scientists.[1] Early animal studies conducted between 1992 and 1993 demonstrated its efficacy, paving the way for a pilot study in humans in the summer of 1993.[1] Candesartan cilexetil was designed as a prodrug, which is rapidly and completely hydrolyzed to its active form, candesartan, in the gastrointestinal tract during absorption.[2][3][4][5] This bioconversion allows for effective oral administration.

Mechanism of Action

Candesartan exerts its therapeutic effects by selectively blocking the angiotensin II type 1 (AT1) receptor.[2][4][6][7] Angiotensin II is a key hormone in the renin-angiotensin-aldosterone system (RAAS), responsible for vasoconstriction and aldosterone (B195564) secretion, which in turn regulate blood pressure.[4][6] By competitively inhibiting the binding of angiotensin II to the AT1 receptor, candesartan prevents these effects, leading to vasodilation, reduced peripheral resistance, and a decrease in blood pressure.[3][6] The binding of candesartan to the AT1 receptor is characterized as insurmountable and tight, contributing to its long-lasting antihypertensive action.[2][5]

Below is a diagram illustrating the signaling pathway of the renin-angiotensin-aldosterone system and the point of intervention by candesartan.

Caption: Mechanism of action of Candesartan within the Renin-Angiotensin-Aldosterone System.

Quantitative Pharmacological Data

The efficacy and potency of candesartan have been quantified through various preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Properties of Candesartan

| Parameter | Value | Reference |

| Oral Bioavailability | ~15% | [7] |

| Plasma Protein Binding | >99% | [8] |

| Volume of Distribution | 0.13 L/kg | [8] |

| Elimination Half-life | ~9 hours | [5] |

Table 2: Comparative Antihypertensive Efficacy

| Drug Comparison | Dosage | Outcome | Reference |

| This compound vs. Placebo | 2-32 mg/day | Significantly reduced systolic and diastolic blood pressure. | [9] |

| This compound vs. Losartan | 16 mg/day vs. 50 mg/day | Candesartan was significantly more effective in reducing blood pressure. | [5][9] |

| This compound vs. Enalapril | 4-16 mg/day vs. 10-20 mg/day | Similar antihypertensive effect. | [5] |

| This compound vs. Amlodipine | 4-16 mg/day vs. 5 mg/day | Similar antihypertensive effect. | [5] |

Table 3: Binding Affinity and Potency

| Parameter | Value | Note | Reference |

| AT1 Receptor Affinity | >10,000-fold greater than for AT2 receptor | Demonstrates high selectivity. | [4] |

| Apparent Ki-dose (24h p.a.) | 1.9 mg | Indicates high potency and long duration of action. | [10] |

| Kd for WT AT1 receptor | Comparable to Azilsartan (B1666440) | Shows similar binding affinity to another potent ARB. | [11] |

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that has been refined over the years to improve efficiency and yield. Several synthetic routes have been published, often involving the construction of the benzimidazole (B57391) core and the subsequent attachment of the biphenyl-tetrazole moiety and the cilexetil ester group.

A representative synthetic workflow is illustrated below. This diagram outlines a common strategy for the synthesis, highlighting key transformations.

References

- 1. Candesartan - Wikipedia [en.wikipedia.org]

- 2. This compound: development and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. This compound: an angiotensin II-receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. This compound: Pharmacodynamics, Pharmacokinetics and Therapeutic Uses_Chemicalbook [chemicalbook.com]

- 8. Clinical pharmacokinetics of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Update on the role of candesartan in the optimal management of hypertension and cardiovascular risk reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Angiotensin II antagonism and plasma radioreceptor-kinetics of candesartan in man - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]

Candesartan Cilexetil: A Technical Whitepaper on its Prodrug Activation and Pharmacological Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candesartan (B1668252) cilexetil is a potent and selective angiotensin II type 1 (AT1) receptor antagonist widely prescribed for the management of hypertension and heart failure. Administered as an inactive prodrug, it undergoes rapid and complete bioactivation through enzymatic hydrolysis to its active metabolite, candesartan. This technical guide provides an in-depth exploration of the conversion of candesartan cilexetil to candesartan, its pharmacokinetic profile, and the downstream signaling pathways modulated by its therapeutic action. Detailed experimental protocols for key assays and quantitative data are presented to support further research and development in this area.

Introduction: The Prodrug Strategy

This compound was developed as a prodrug to enhance the oral bioavailability of its active form, candesartan.[1] Candesartan itself has poor absorption characteristics when administered orally. The cilexetil moiety, a 1-cyclohexyloxycarbonyloxyethyl ester, increases the lipophilicity of the molecule, facilitating its absorption from the gastrointestinal tract.[1] Following absorption, this ester linkage is rapidly cleaved by endogenous esterases, primarily in the intestinal wall and to a lesser extent in the liver, to release the active candesartan.[2][3] This efficient conversion ensures that systemic circulation is predominantly exposed to the pharmacologically active agent.

Bioactivation of this compound

The activation of this compound is a critical step in its therapeutic action. This process is mediated by a class of enzymes known as carboxylesterases.

The Role of Carboxylesterases

In vitro studies have indicated that human carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2) are involved in the hydrolysis of this compound.[4] These enzymes are strategically located for the activation of orally administered prodrugs, with CES2 being highly expressed in the small intestine and CES1 predominantly found in the liver.[5] The rapid and complete conversion suggests a high efficiency of these enzymes in metabolizing this compound.[6]

Quantitative Data

Pharmacokinetic Parameters of Candesartan

The following table summarizes key pharmacokinetic parameters of candesartan following oral administration of this compound in humans.

| Parameter | Value | Reference |

| Bioavailability | ~15% (tablet), ~40% (solution) | [7] |

| Time to Peak (Tmax) | 3-4 hours | [8] |

| Elimination Half-life (t½) | ~9 hours | [8] |

| Volume of Distribution (Vd) | 0.13 L/kg | [3] |

| Plasma Protein Binding | >99% | [2] |

| Renal Clearance | 0.19 mL/min/kg | [3] |

AT1 Receptor Binding Affinity of Candesartan

The therapeutic efficacy of candesartan is attributed to its high affinity and slow dissociation from the AT1 receptor.

| Parameter | Value | Reference |

| pKi | 8.61 ± 0.21 | |

| Kd | 7.4 nM | [6] |

Mechanism of Action: AT1 Receptor Blockade

Candesartan exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 (AT1) receptor. Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS). By binding to the AT1 receptor, candesartan prevents the physiological actions of angiotensin II, leading to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in blood pressure.

Downstream Signaling Pathways

The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a cascade of intracellular signaling events. Candesartan, by blocking this initial step, inhibits these downstream pathways.

Experimental Protocols

In Vitro Hydrolysis of this compound using Human Intestinal Microsomes

This protocol is designed to determine the rate of conversion of this compound to candesartan in a system that mimics the intestinal environment.

Materials:

-

This compound

-

Candesartan (analytical standard)

-

Pooled human intestinal microsomes

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

HPLC system with UV or MS detector

Procedure:

-

Prepare a stock solution of this compound in acetonitrile.

-

Prepare incubation mixtures containing potassium phosphate buffer, human intestinal microsomes, and this compound (final concentration typically in the low micromolar range).

-

Initiate the reaction by adding the substrate (this compound) and incubate at 37°C in a shaking water bath.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence of candesartan and remaining this compound using a validated HPLC or LC-MS/MS method.

-

Calculate the rate of candesartan formation.

In Vivo Pharmacokinetic Study of this compound in Rats

This protocol outlines a typical oral pharmacokinetic study in a rodent model.

Animals:

-

Male Sprague-Dawley rats (200-250 g)

Procedure:

-

Fast rats overnight with free access to water.

-

Administer a single oral dose of this compound suspension via oral gavage.

-

Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

Extract candesartan from plasma samples using protein precipitation or liquid-liquid extraction.

-

Quantify the concentration of candesartan in the plasma extracts using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Conclusion

This compound serves as an exemplary model of a successful prodrug strategy, overcoming the bioavailability limitations of its active form, candesartan. Its efficient enzymatic activation in the gastrointestinal tract ensures reliable delivery of the therapeutic agent to the systemic circulation. The subsequent high-affinity blockade of the AT1 receptor provides a potent and sustained antihypertensive effect. The detailed understanding of its bioactivation, pharmacokinetics, and mechanism of action, as outlined in this guide, is crucial for the continued development of effective cardiovascular therapies.

References

- 1. Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: a new, long-acting, effective angiotensin II type 1 receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and bioequivalence study of this compound tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies of this compound and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC… [ouci.dntb.gov.ua]

- 8. Details of the Drug Metabolized by Drug-Metabolizing Enzyme (DME) | INTEDE [intede.idrblab.net]

In Vitro Binding Kinetics of Candesartan Cilexetil to the AT1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies on the binding kinetics of Candesartan (B1668252) Cilexetil's active metabolite, Candesartan, to the Angiotensin II Type 1 (AT1) receptor. Candesartan is distinguished among Angiotensin II Receptor Blockers (ARBs) for its potent and long-lasting insurmountable antagonism, a characteristic primarily attributed to its tight binding and slow dissociation from the AT1 receptor.[1][2][3][4][5][6] This guide synthesizes key quantitative data, details common experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Data Presentation: Quantitative Binding Kinetics

The affinity and dissociation kinetics of Candesartan for the AT1 receptor have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative parameters from multiple studies, providing a comparative perspective.

| Parameter | Value | Species/Tissue/Cell Line | Radioligand | Reference |

| Kd (Dissociation Constant) | 7.4 nM | Bovine Adrenal Cortical Membranes | [3H]CV-11974 (Candesartan) | [1] |

| Ki (Inhibition Constant) | 0.64 nM | Rabbit Aorta | Radiolabeled Angiotensin II | [7] |

| pKi (-logKi) | 8.61 ± 0.21 | COS-7 cells expressing wild-type human AT1 receptor | [3H]-Angiotensin II | [1] |

| IC50 (Half maximal inhibitory concentration) | 0.9 ± 0.1 nM | Rat Renal Membranes | [125I]-[Sar1,Ile8] Ang II | [8] |

| Dissociation Half-life (t1/2) | 66 min | Bovine Adrenal Cortical Membranes | [3H]CV-11974 (Candesartan) | [1][7] |

Table 1: Binding Affinity and Dissociation Data for Candesartan.

For comparative purposes, the binding affinities of other ARBs are presented below.

| Compound | pKi (-logKi) | IC50 (nM) | Species/Tissue/Cell Line | Radioligand | Reference |

| Candesartan | 8.61 ± 0.21 | 0.9 ± 0.1 | COS-7 cells, Rat Renal Membranes | [3H]-Angiotensin II, [125I]-[Sar1,Ile8] Ang II | [1][8] |

| Losartan | 7.17 ± 0.07 | 8.9 ± 1.1 | COS-7 cells, Rat Renal Membranes | [3H]-Angiotensin II, [125I]-[Sar1,Ile8] Ang II | [1][8] |

| EXP3174 (active metabolite of Losartan) | - | 3.4 ± 0.4 | Rat Renal Membranes | [125I]-[Sar1,Ile8] Ang II | [8] |

| Telmisartan | 8.19 ± 0.04 | - | COS-7 cells | [3H]-Angiotensin II | [1] |

| Valsartan | 7.65 ± 0.12 | - | COS-7 cells | [3H]-Angiotensin II | [1] |

Table 2: Comparative Binding Affinities of Various Angiotensin II Receptor Blockers.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding kinetics of Candesartan to the AT1 receptor.

Radioligand Binding Assay

This assay is fundamental for determining the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation.

1. Membrane Preparation:

-

Tissues (e.g., bovine adrenal cortex, rat kidney) or cells expressing the AT1 receptor (e.g., stably transfected COS-7 cells) are homogenized in an ice-cold buffer (e.g., 0.25 M sucrose (B13894) solution with protease inhibitors).[1][9]

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.[1]

-

The resulting supernatant is then ultracentrifuged to pellet the membrane fraction.[1]

-

The membrane pellet is resuspended in a binding assay buffer and the protein concentration is determined (e.g., by the Lowry method).[1]

2. Saturation Binding Experiment:

-

A fixed amount of membrane protein (e.g., 10 µg) is incubated with increasing concentrations of a radiolabeled ligand specific for the AT1 receptor (e.g., [3H]Candesartan or [125I]-Angiotensin II).[1][10]

-

A parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM human angiotensin II) to determine non-specific binding.[1]

-

Incubations are carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[10]

-

The radioactivity retained on the filters is quantified using a scintillation or gamma counter.[10]

3. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration.

-

The specific binding data is then analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.[1]

Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled compound (e.g., Candesartan) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Assay Setup:

-

A fixed concentration of the radiolabeled ligand (typically at or below its Kd value) and a fixed amount of membrane preparation are incubated with a range of concentrations of the unlabeled competitor (Candesartan).[1]

-

Incubations are allowed to reach equilibrium.

2. Data Collection and Analysis:

-

The amount of bound radioligand is measured at each concentration of the unlabeled competitor.

-

The data is plotted as the percentage of specific binding versus the log concentration of the competitor, generating a sigmoidal dose-response curve.

-

The IC50 value is determined from this curve.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Mandatory Visualizations

AT1 Receptor Signaling Pathway

The Angiotensin II Type 1 (AT1) receptor is a G-protein coupled receptor (GPCR) that, upon activation by Angiotensin II, initiates a cascade of intracellular signaling events leading to various physiological responses, including vasoconstriction, inflammation, and cellular growth.

Caption: Canonical Gq/11-PLC signaling pathway of the AT1 receptor.

Experimental Workflow for Determining Binding Affinity (Ki)

The following diagram illustrates the logical flow of a competition binding assay to determine the inhibition constant (Ki) of a test compound like Candesartan.

Caption: Workflow for a competition radioligand binding assay.

References

- 1. scispace.com [scispace.com]

- 2. Experimental Methods to Determine Binding Kinetics | CoLab [colab.ws]

- 3. Angiotensin II antagonism and plasma radioreceptor-kinetics of candesartan in man - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bmglabtech.com [bmglabtech.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Abilities of candesartan and other AT1 receptor blockers to impair angiotensin II-induced AT1 receptor activation after wash-out - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Guide to the Pharmacodynamics of Candesartan Cilexetil in Cardiovascular Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candesartan (B1668252) cilexetil, an orally administered prodrug, is rapidly and completely converted to its active form, candesartan, a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB).[1][2] Its pharmacodynamic profile is characterized by a high affinity for and slow dissociation from the AT1 receptor, leading to a long-lasting and dose-dependent antihypertensive effect.[3][4] This guide delves into the core pharmacodynamics of candesartan cilexetil, detailing its mechanism of action, effects in various cardiovascular models, and the experimental protocols used for its evaluation. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to provide a comprehensive resource for cardiovascular research and drug development.

Mechanism of Action

This compound exerts its therapeutic effects by blocking the renin-angiotensin system (RAS). Following oral administration, the prodrug is hydrolyzed to the active moiety, candesartan, during absorption from the gastrointestinal tract.[5][6]

Candesartan is a nonpeptide antagonist that selectively and insurmountably binds to the AT1 receptor, displaying an affinity more than 10,000-fold greater for the AT1 receptor than for the AT2 receptor.[5][6] By blocking the AT1 receptor, candesartan inhibits the primary effects of angiotensin II, which is the principal pressor agent of the RAS.[5] This blockade results in:

-

Vasodilation: Inhibition of angiotensin II-induced vasoconstriction in vascular smooth muscle leads to reduced peripheral resistance and a decrease in blood pressure.[1][5]

-

Reduced Aldosterone (B195564) Secretion: By blocking angiotensin II's effect on the adrenal gland, candesartan decreases aldosterone synthesis and release.[1][5] This promotes sodium and water excretion, further contributing to blood pressure reduction.[1]

-

Inhibition of Cardiac and Vascular Hypertrophy: Angiotensin II is a known growth factor that contributes to pathological remodeling of the heart and blood vessels. Candesartan has been shown to prevent and regress left ventricular hypertrophy and cardiac fibrosis in preclinical models.[7][8]

The binding of candesartan to the AT1 receptor is exceptionally tight, and it dissociates slowly, which contributes to its potent and long-lasting action.[3][4][9] This "insurmountable" antagonism means that even increased levels of angiotensin II cannot easily overcome the blockade.[3][5]

Pharmacodynamics in Preclinical Cardiovascular Models

This compound has been extensively studied in various animal models of cardiovascular disease, demonstrating potent and long-lasting efficacy.

Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.

Experimental Protocol:

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

-

Drug Administration: this compound is typically administered orally (e.g., via gavage or mixed in chow) at various doses (e.g., 0.3 - 5 mg/kg/day).[4][10][11]

-

Duration: Studies can be acute (single dose) or chronic (e.g., 4 to 16 weeks of treatment).[10][12]

-

Blood Pressure Measurement: Blood pressure is monitored continuously using radiotelemetry or intermittently using the tail-cuff method.[11][13]

-

Endpoint Analysis: At the end of the study, animals are euthanized, and organs (heart, aorta, kidneys) are harvested for histological and molecular analysis to assess organ protection (e.g., hypertrophy, fibrosis).[10][12]

Quantitative Effects: In SHR models, candesartan produces a dose-dependent and sustained reduction in blood pressure. A single oral dose of 0.3 mg/kg was shown to reduce maximal blood pressure by approximately 25 mmHg, with the effect lasting for over a week.[4] Long-term treatment not only lowers blood pressure but also reduces blood pressure variability, which is independently associated with organ damage.[10]

| Model | Dose (mg/kg/day) | Duration | Key Findings | Reference |

| SHR | 0.3 (single dose) | > 1 week | Maximal BP reduction of ~25 mmHg; longer duration than other ARBs. | [4] |

| SHR | 1 | 2 weeks | Sustained BP reduction of 30-50 mmHg over 24h. | [14] |

| SHR | 3 | 4 months | Significant reduction in BP and BP variability; enhanced baroreflex sensitivity and organ protection. | [10] |

| SHR (Stroke-Prone) | 0.1 | 10 weeks | Reduced incidence of stroke without affecting blood pressure. | [14] |

| SHR (Stroke-Prone) | 1-10 | 10 weeks | Reduced BP, left ventricular hypertrophy, and prevented nephrosclerosis. | [14] |

Effects on Cardiac Hypertrophy and Fibrosis

Candesartan has demonstrated significant protective effects against pathological cardiac remodeling in various models.

Experimental Protocol (Pressure Overload Model):

-

Animal Model: Male Sprague-Dawley rats.

-

Intervention: Aortic banding (AB) is performed to induce pressure overload and subsequent left ventricular hypertrophy.

-

Drug Administration: this compound (e.g., 3.0 mg/kg/day) or vehicle is administered daily by oral gavage for a period of several weeks (e.g., 5 weeks).[15]

-

Assessments:

-

Echocardiography: To measure cardiac dimensions and function.

-

Hemodynamics: LV pressure measurement.

-

Histology: Myocyte cross-sectional area and interstitial collagen deposition (fibrosis) are quantified using staining methods like Masson's trichrome.[15]

-

Molecular Analysis: Expression of hypertrophy and fibrosis markers (e.g., SERCA2a, Kv4.2, Kv4.3) is measured.[15]

-

Quantitative Effects: In models of sinoaortic denervation-induced hypertrophy, long-term treatment with candesartan (6 mg/kg/day for 16 weeks) significantly decreased the indexes of left ventricular and aortic hypertrophy and inhibited cardiomyocyte hypertrophy and myocardial fibrosis.[12] In a dog model of congestive heart failure, candesartan was shown to suppress myocardial fibrosis more effectively than the ACE inhibitor enalapril.[16] Similarly, in rats with pressure-overload hypertrophy, candesartan (3 mg/kg/day for 5 weeks) normalized heart-to-body weight ratios and reduced myocardial fibrosis.[15]

| Model | Dose | Duration | Key Findings on Remodeling | Reference |

| Sinoaortic Denervated Rats | 6 mg/kg/day | 16 weeks | Inhibited cardiomyocyte hypertrophy, myocardial fibrosis, and aortic wall thickening. | [12] |

| Aortic Banded Rats | 3 mg/kg/day | 5 weeks | Normalized heart-to-body weight ratio; reduced interstitial collagen deposition in LV and LA. | [15] |

| Dogs with Pacing-Induced CHF | 1.5 mg/kg/day | - | Suppressed myocardial fibrosis more effectively than enalapril. | [16] |

| Dogs with Pulmonary Stenosis | 1 mg/kg/day | 60 days | Prevented increases in RV wall thickness, cardiomyocyte diameter, and collagenous fiber area. | [17] |

Key Signaling Pathways and Pharmacodynamic Relationships

The primary pharmacodynamic effect of candesartan—AT1 receptor blockade—initiates a cascade of downstream effects that contribute to its cardiovascular protective profile. Beyond simple blood pressure reduction, candesartan modulates signaling pathways involved in inflammation and cellular growth. For instance, it has been shown to affect the NF-κB signaling pathway, which is implicated in gestational hypertension.[18]

The logical relationship between AT1 receptor blockade and the observed cardiovascular benefits is multifaceted. The initial reduction in vascular resistance and blood volume directly lowers blood pressure. Concurrently, the inhibition of angiotensin II's trophic effects on cardiac and vascular cells prevents or reverses pathological remodeling, improving organ structure and function.

Dose-Response in Clinical Hypertension

While this guide focuses on preclinical models, it is crucial to contextualize the findings with clinical data. In patients with mild to moderate hypertension, this compound demonstrates a clear dose-dependent antihypertensive effect.[19]

| Daily Dose of Candesartan | Placebo-Corrected Mean SBP Reduction (mmHg) | Placebo-Corrected Mean DBP Reduction (mmHg) | Reference |

| 2 mg | ~5.0 | ~2.5 | [19] |

| 4 mg | ~7.0 | ~4.5 | [19] |

| 8 mg | ~10.0 | ~6.0 | [19] |

| 16 mg | ~12.0 | ~8.0 | [19] |

| 32 mg | 17.4 (with HCTZ 25mg) | 10.2 (with HCTZ 25mg) | [20][21] |

Note: Data for 32mg is from a combination therapy study, illustrating the upper range of effect. The effects of candesartan and hydrochlorothiazide (B1673439) (HCTZ) were found to be fully additive.[20][21]

Conclusion

The pharmacodynamics of this compound are well-characterized by its potent, selective, and long-lasting blockade of the AT1 receptor. Preclinical studies in a variety of cardiovascular models, particularly those involving spontaneously hypertensive rats and pressure overload, have robustly demonstrated its efficacy in not only lowering blood pressure but also in providing significant end-organ protection. Candesartan effectively attenuates cardiac and vascular hypertrophy, reduces fibrosis, and improves overall cardiovascular structure and function. These profound effects, rooted in its insurmountable binding to the AT1 receptor, underscore its importance as a therapeutic agent and a tool for cardiovascular research. The detailed protocols and quantitative data presented herein provide a foundational resource for scientists and researchers in the field.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: an angiotensin II-receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacologic properties of this compound—possible mechanisms of long-acting antihypertensive action | Journal of Human Hypertension [preview-nature.com]

- 4. Pharmacologic properties of this compound--possible mechanisms of long-acting antihypertensive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Candesartan in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: development and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. This compound: a review of its preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of long-term treatment with candesartan on hemodynamics and organ damage in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Persistent effect of treatment with this compound on blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Candesartan inhibits sinoaortic denervation-induced cardiovascular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vascular protection with candesartan after experimental acute stroke in hypertensive rats: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound Attenuates Arrhythmogenicity Following Pressure Overload in Rats via the Modulation of Cardiac Electrical and Structural Remodeling and Calcium Handling Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Candesartan prevents myocardial fibrosis during progression of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. avmajournals.avma.org [avmajournals.avma.org]

- 18. Candesartan targeting of angiotensin II type 1 receptor demonstrates benefits for hypertension in pregnancy via the NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound, a new generation angiotensin II antagonist, provides dose dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A dose-response analysis of candesartan-hydrochlorothiazide combination therapy in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

Beyond Blood Pressure: A Technical Guide to the Pleiotropic Benefits of Candesartan Cilexetil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Candesartan (B1668252) cilexetil, a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB), is well-established for the management of hypertension. However, a substantial body of evidence from landmark clinical trials and mechanistic studies has illuminated its therapeutic benefits extending far beyond blood pressure control. This technical guide provides an in-depth exploration of the non-hypertensive applications of candesartan, focusing on its efficacy in heart failure, diabetic nephropathy, and stroke prevention. We delve into the nuanced signaling pathways modulated by candesartan, present quantitative data from pivotal clinical trials in structured tables for comparative analysis, and provide detailed experimental protocols for key studies. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and leverage the multifaceted therapeutic potential of candesartan cilexetil.

Core Mechanism of Action: Beyond AT1 Receptor Blockade

This compound is a prodrug that is rapidly hydrolyzed to its active form, candesartan, during absorption from the gastrointestinal tract.[1] Candesartan's primary mechanism of action is the selective and insurmountable blockade of the AT1 receptor, which mediates the majority of the known pathological effects of angiotensin II, including vasoconstriction, aldosterone (B195564) release, and cellular growth and proliferation.[2]

However, the therapeutic benefits of candesartan in various cardiovascular and renal diseases are not solely attributable to blood pressure reduction. Emerging evidence suggests that candesartan exerts pleiotropic effects through the modulation of several intracellular signaling pathways, contributing to its anti-inflammatory, anti-fibrotic, and organ-protective properties.

Modulation of the PI3K/Akt Signaling Pathway